
4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a chemical compound with the molecular formula C12H19BN2O2 and a molecular weight of 234.1 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a boronic acid pinacol ester moiety. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry, materials science, and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the borylation of 4,6-dimethylpyrimidine. One common method is the reaction of 4,6-dimethylpyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. The use of high-purity starting materials and rigorous quality control measures ensures the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid pinacol ester moiety with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid pinacol ester can be oxidized to form the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Aryl or Vinyl Pyrimidines: Formed through Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed through oxidation of the boronic acid pinacol ester moiety.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other bioactive molecules.
Materials Science: Employed in the synthesis of advanced materials, such as organic semiconductors and polymers.
Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biological Research: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is primarily related to its ability to participate in cross-coupling reactions. The boronic acid pinacol ester moiety can form a complex with palladium catalysts, facilitating the transfer of the aryl or vinyl group to the pyrimidine ring . This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to yield the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethylpyrimidine-5-boronic acid pinacol ester: A closely related compound with similar reactivity and applications.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Another boronic acid pinacol ester with applications in organic synthesis.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Used in similar cross-coupling reactions.
Uniqueness
4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine stands out due to its unique combination of a pyrimidine ring and a boronic acid pinacol ester moiety. This structure imparts distinct reactivity and versatility, making it a valuable tool in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H19BN2O2 |
|---|---|
Molekulargewicht |
234.10 g/mol |
IUPAC-Name |
4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C12H19BN2O2/c1-8-10(9(2)15-7-14-8)13-16-11(3,4)12(5,6)17-13/h7H,1-6H3 |
InChI-Schlüssel |
FLABVXTZFPMAMW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CN=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11873232.png)
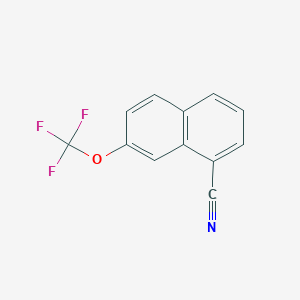
![2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B11873240.png)

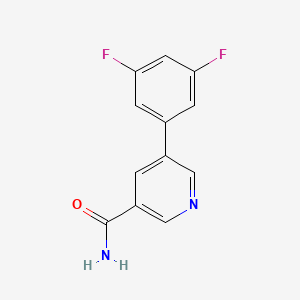
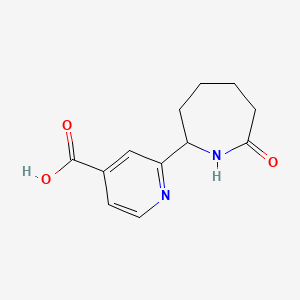
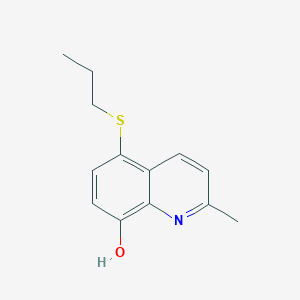
![1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride](/img/structure/B11873263.png)
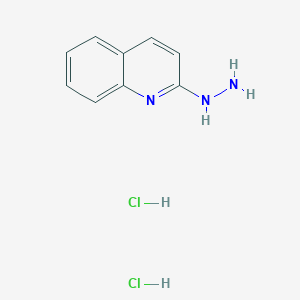
![Isoindolo[2,1-a]quinazolin-11(5H)-one](/img/structure/B11873268.png)

![11-Fluoroindolo[1,2-B]isoquinoline](/img/structure/B11873276.png)
![n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11873285.png)

